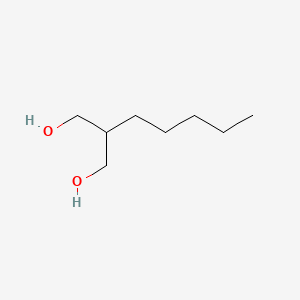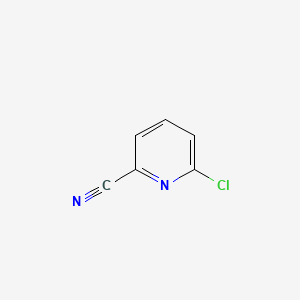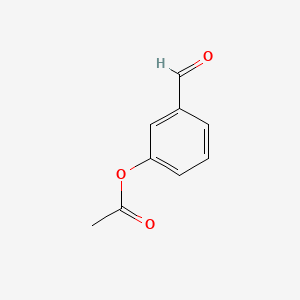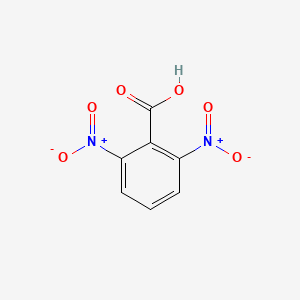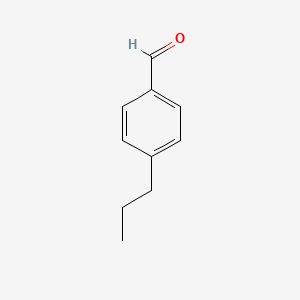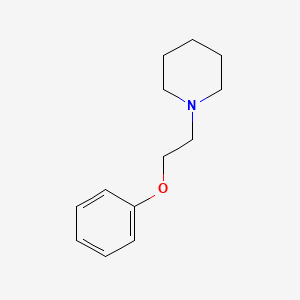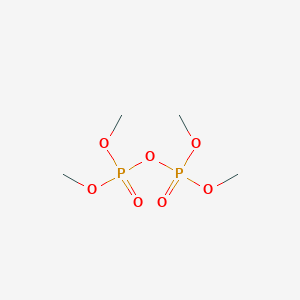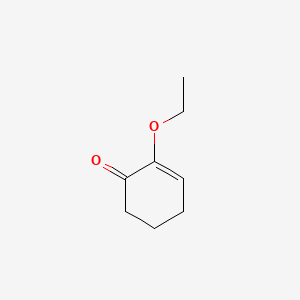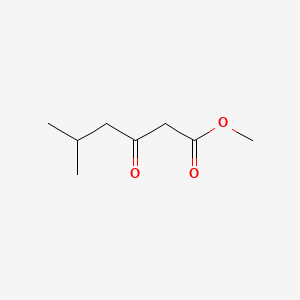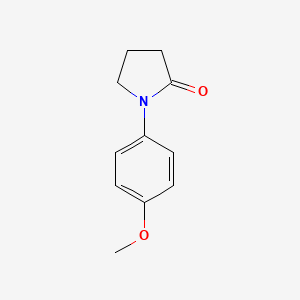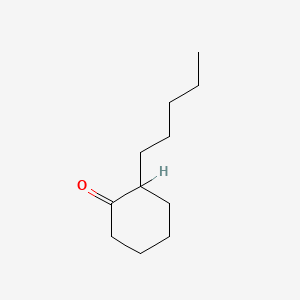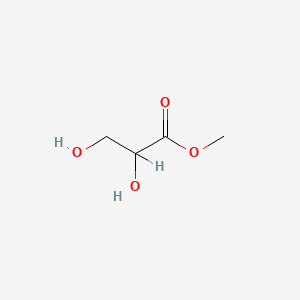
Methyl 2,3-dihydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dihydroxypropanoate is a natural product found in Broussonetia papyrifera and Begonia nantoensis with data available.
Wissenschaftliche Forschungsanwendungen
Enantiomer Preparation and Stereochemistry
- Methyl 2,3-dihydroxypropanoate is used in the preparation of optically pure enantiomers. These enantiomers are obtained by chromatographic separation, followed by hydrolysis and methylation. Their absolute stereochemistries are established by conversion into 3-O-acetyl derivatives, which have known configurations. This process is significant in the field of stereochemistry and optical purity determination (Rodriguez, Markey, & Ziffer, 1993).
Synthesis and Conversion Processes
- The compound is involved in various synthesis processes. For instance, it is used in the Baylis-Hillman reaction for the one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates (Basavaiah, Padmaja, & Satyanarayana, 2000). Additionally, it acts as an intermediate in the synthesis of various compounds, such as (propane-)1,3-diol (Yu-zhou & Zhen-kang, 2008).
Role in Crystal Structure Analysis
- Methyl 2,3-dihydroxypropanoate also finds application in crystal structure analysis. The molecule's structure is studied for its properties, such as intermolecular hydrogen bonds, which contribute to its two-dimensional structure in crystals (Li, Wang, Fu, & Liu, 2007).
Application in Drug Synthesis
- This compound is crucial in the synthesis of important drugs. For example, it is used in the enantioselective synthesis of the cardiac drug (+)-cis-(2S,3S)-diltiazem (Watson et al., 1990).
Contribution to Organic Chemistry and Material Science
- In organic chemistry, it serves as a building block for various complex molecules. For instance, it is used in the creation of optically active organoiron complexes, illustrating its utility as a chiral 3-hydroxypropionate-2,3-dication equivalent (Chu, Zhen, Zhu, & Rosenblum, 1992). It also plays a role in the synthesis of novel PEDOTs (Poly(3,4-ethylenedioxythiophene)) for selective recognition of specific enantiomers in material science (Dong et al., 2015).
Eigenschaften
CAS-Nummer |
15909-76-9 |
|---|---|
Produktname |
Methyl 2,3-dihydroxypropanoate |
Molekularformel |
C4H8O4 |
Molekulargewicht |
120.1 g/mol |
IUPAC-Name |
methyl 2,3-dihydroxypropanoate |
InChI |
InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3 |
InChI-Schlüssel |
COFCNNXZXGCREM-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CO)O |
Kanonische SMILES |
COC(=O)C(CO)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




